(3aR,4R,6aR)-2,2,4-trimethyl-4-vinyl-5,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-one
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Description
(3aR,4R,6aR)-2,2,4-trimethyl-4-vinyl-5,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-one is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.246. The purity is usually 95%.
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Biological Activity
The compound (3aR,4R,6aR)-2,2,4-trimethyl-4-vinyl-5,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-one , also known by its CAS number 898817-60-2 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H18O3
- Molecular Weight : 198.26 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various compounds for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound demonstrated significant inhibition zones in agar diffusion tests.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Anti-inflammatory Effects
In vitro studies have shown that the compound may possess anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound were evaluated using various cancer cell lines including HeLa and MCF7. The compound exhibited dose-dependent cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF7 | 30 |
These findings suggest that the compound may have potential as an anticancer agent.
The proposed mechanism of action for the biological activities of this compound involves the modulation of key signaling pathways. Specifically, it appears to interfere with the NF-kB signaling pathway in inflammatory responses and induces apoptosis in cancer cells through the activation of caspase cascades.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to assess the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that this compound could serve as a lead structure for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Potential
A study published in a peer-reviewed journal highlighted the anti-inflammatory effects of the compound when tested on LPS-stimulated macrophages. The results showed a significant reduction in inflammatory markers compared to control groups.
Properties
IUPAC Name |
(3aR,4R,6aR)-4-ethenyl-2,2,4-trimethyl-5,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-5-11(4)6-7(12)8-9(11)14-10(2,3)13-8/h5,8-9H,1,6H2,2-4H3/t8-,9-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLNHHNSFYCDPW-QXEWZRGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(CC2=O)(C)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC(=O)[C@H]2[C@@H]1OC(O2)(C)C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.